N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a pyridinyl-piperidine moiety via a methylene bridge and a carboxamide group. This structure combines aromatic and nitrogen-rich heterocycles, which are common in bioactive molecules targeting enzymes or receptors (e.g., kinases, neurotransmitter receptors) . Below, we compare this compound with structurally and functionally related analogs to highlight key distinctions.
Properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-18(14-1-2-16-17(11-14)22-25-21-16)20-12-13-5-9-23(10-6-13)15-3-7-19-8-4-15/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQQOUVGRPWMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 353.4 g/mol. The compound's structure includes a benzo[c][1,2,5]thiadiazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5OS |
| Molecular Weight | 353.4 g/mol |
| CAS Number | 1234831-87-8 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiadiazole derivatives. For instance, a study evaluated the cytotoxic effects of various compounds against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay. The results indicated that compounds featuring a thiadiazole ring exhibited significant cytotoxicity with IC50 values ranging from 1.61 to 1.98 µg/mL .
The mechanism of action appears to involve the inhibition of key cellular pathways that promote tumor growth. Specifically, the compound may interfere with enzyme activity related to cell proliferation and apoptosis.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with target proteins and enzymes. This interaction can modulate enzyme activity, leading to alterations in biochemical pathways that are critical for cancer cell survival.
Case Studies and Research Findings
Case Study 1: Cytotoxicity Evaluation
In vitro studies conducted on various thiadiazole derivatives demonstrated that modifications to the piperidine ring enhanced cytotoxicity against cancer cells. For example, the introduction of lipophilic groups significantly increased the activity against MCF-7 cells compared to standard treatments like 5-Fluorouracil .
Case Study 2: Antimicrobial Properties
Another aspect of research has focused on the antimicrobial properties of thiadiazole derivatives. A study reported that compounds containing this moiety exhibited promising antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The introduction of specific substituents on the thiadiazole ring was found to enhance this activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs
- Core Structure : Thiazole ring (5-membered, S/N) vs. benzo[c][1,2,5]thiadiazole (6-membered, S/N₂).
- Substituents : Methyl group at position 4 of the thiazole; pyridin-4-yl directly attached to thiazole.
- Synthesis : Prepared via coupling of ethyl 2-bromoacetoacetate with nitriles, followed by hydrolysis and amide coupling .
ND-11543 (Imidazo[2,1-b]thiazole-5-carboxamide)
- Core Structure : Imidazo[2,1-b]thiazole (fused 5/6-membered rings) vs. benzo[c][1,2,5]thiadiazole.
- Substituents : 2,6-Dimethyl groups on the imidazo-thiazole; trifluoromethylpyridinyl-piperazine linked via benzylamine.
- Synthesis : EDC-mediated coupling of carboxylic acid and amine intermediates (62% yield) .
- Key Differences : ND-11543’s trifluoromethylpyridinyl-piperazine group enhances lipophilicity and metabolic stability, whereas the target compound’s pyridinyl-piperidine may offer different conformational flexibility.
Benzo[c][1,2,5]oxadiazole-based Analogs
- Core Structure : Benzo[c][1,2,5]oxadiazole (O/N₂) vs. thiadiazole (S/N₂).
- Substituents : Piperazine-triazole and nitrobenzene groups.
- Synthesis : Click chemistry (azide-alkyne cycloaddition) rather than carboxamide coupling .
Dasatinib (BMS-354825)
- Core Structure : Thiazole-5-carboxamide vs. benzo[c][1,2,5]thiadiazole.
- Substituents : Chlorophenyl and hydroxyethyl-piperazine groups.
- Synthesis : Multi-step process involving sulfur-directed lithiation and sequential couplings .
- Key Differences : Dasatinib’s thiazole and pyrimidine groups are optimized for kinase inhibition (e.g., BCR-ABL), whereas the target compound’s benzo-thiadiazole may target distinct pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
